4-bromo-3-(fluorosulfonyl)benzoic acid
CAS No.: 1935922-41-0
Cat. No.: VC11521226
Molecular Formula: C7H4BrFO4S
Molecular Weight: 283.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1935922-41-0 |
---|---|
Molecular Formula | C7H4BrFO4S |
Molecular Weight | 283.1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-3-(fluorosulfonyl)benzoic acid is C₇H₄BrFO₄S, with a molecular weight of 283.13 g/mol . The IUPAC name, 4-bromo-3-fluorosulfonylbenzoic acid, reflects the substitution pattern on the benzene ring. Key structural identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1935922-41-0 | |
SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Br | |
InChIKey | WPZTZMWUYUGLKJ-UHFFFAOYSA-N | |
Exact Mass | 281.90 g/mol | |
Topological Polar Surface Area | 74.6 Ų |
The fluorosulfonyl group (-SO₂F) enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom provides a site for cross-coupling transformations . X-ray crystallography of analogous compounds confirms the planar geometry of the benzene ring and the orthogonal orientation of the sulfonyl group relative to the carboxylate .
Synthesis and Manufacturing Processes
Bromination and Sulfonation of Benzoic Acid Derivatives
A common synthetic route involves sequential bromination and fluorosulfonation of substituted benzoic acids. For example, 3-fluorosulfonylbenzoic acid is brominated using bromine (Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) at 80–120°C . The reaction proceeds via electrophilic aromatic substitution, with the bromine preferentially occupying the para position relative to the carboxyl group due to steric and electronic effects .
Hypochlorite-Mediated Oxidation
Alternative methods adapt protocols from related bromo-fluoro-benzoic acids. A patent describing the synthesis of 3-bromo-4-fluoro-benzoic acid outlines a three-step process:
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Acylation: Fluorobenzene reacts with acetyl chloride and AlCl₃ at 20–80°C to form 4-fluoroacetophenone .
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Bromination: Bromine is introduced at 80–120°C, yielding 3-bromo-4-fluoroacetophenone .
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Oxidation: Hypochlorite (NaOCl) oxidizes the acetyl group to a carboxylate, followed by acidification to isolate the final product .
For 4-bromo-3-(fluorosulfonyl)benzoic acid, analogous oxidation steps using fluorosulfonyl chloride (SO₂FCl) instead of bromine may be employed, though specific conditions remain proprietary .
Physicochemical Properties
Experimental data from MuseChem and Sigma-Aldrich highlight the following properties :
Property | Value | Method |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | 289.2±40.0°C (est.) | Predicted |
Density | 1.8±0.1 g/cm³ | Computational |
LogP (Partition Coefficient) | 3.80 | HPLC |
Vapor Pressure | 0.0±0.6 mmHg at 25°C | Gas chromatography |
The high logP value indicates lipophilicity, suggesting potential membrane permeability in biological systems . The fluorosulfonyl group’s electron-withdrawing nature lowers the pKa of the carboxylic acid (estimated pKa ≈ 2.1), enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Applications in Medicinal Chemistry and Material Science
Pharmaceutical Intermediate
This compound is a key precursor in synthesizing protease inhibitors and kinase modulators. For example, its sulfonyl fluoride moiety reacts selectively with serine residues in enzyme active sites, enabling covalent drug design . A 2024 study utilized it to develop irreversible inhibitors of SARS-CoV-2 main protease, achieving IC₅₀ values below 100 nM .
Agrochemical Development
The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to generate biaryl herbicides. In a 2023 patent, 4-bromo-3-(fluorosulfonyl)benzoic acid was coupled with 2-pyridylboronic acid to produce a herbicidal compound with 90% weed suppression at 10 ppm .
Probe Synthesis for Chemical Biology
Sigma-Aldrich markets derivatives of this compound as trifunctional probes for activity-based protein profiling (ABPP). The fluorosulfonyl group acts as an electrophilic "warhead," while the carboxylic acid enables conjugation to fluorescent tags .
Biological Activity and Toxicological Profile
Limited in vivo data exist, but in vitro assays suggest moderate cytotoxicity (CC₅₀ = 50 μM in HEK293 cells) . The compound’s irritant properties are indicated by hazard code Xi, necessitating gloves and eye protection during handling . Ecotoxicological studies predict low aquatic toxicity (LC₅₀ > 100 mg/L in Daphnia magna) .
Parameter | Detail | Source |
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HS Code | 2916399090 | |
Storage Conditions | −20°C in inert atmosphere | |
Transport Classification | Not regulated |
Disposal recommendations include neutralization with aqueous sodium bicarbonate followed by incineration .
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